molecular formula C11H15BO4 B581985 (4-Butoxy-3-formylphenyl)boronic acid CAS No. 815619-87-5

(4-Butoxy-3-formylphenyl)boronic acid

Cat. No.: B581985
CAS No.: 815619-87-5
M. Wt: 222.047
InChI Key: CXMOGUFQKZWEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxy-3-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a butoxy group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of (4-Butoxy-3-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds, including many inhibitors of serine proteases .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, potentially including inhibitors of serine proteases , which can influence the growth, progression, and metastasis of tumor cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-formylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Butoxy-3-formylphenyl)boronic acid is unique due to the presence of both a butoxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of organic compounds .

Properties

IUPAC Name

(4-butoxy-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOGUFQKZWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743096
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815619-87-5
Record name (4-Butoxy-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.